Wedelolactone

Catalog No.
S547140
CAS No.
524-12-9
M.F
C16H10O7
M. Wt
314.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Wedelolactone

CAS Number

524-12-9

Product Name

Wedelolactone

IUPAC Name

1,8,9-trihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one

Molecular Formula

C16H10O7

Molecular Weight

314.25 g/mol

InChI

InChI=1S/C16H10O7/c1-21-6-2-10(19)14-12(3-6)23-16(20)13-7-4-8(17)9(18)5-11(7)22-15(13)14/h2-5,17-19H,1H3

InChI Key

XQDCKJKKMFWXGB-UHFFFAOYSA-N

SMILES

O=C1C2=C(OC3=CC(O)=C(O)C=C32)C4=C(O)C=C(OC)C=C4O1

solubility

Soluble in DMSO

Synonyms

Wedelolactone; IKK Inhibitor II;

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O

The exact mass of the compound Wedelolactone is 314.0427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Coumestan flavonoids [PK1209]. However, this does not mean our product can be used or applied in the same or a similar way.

Quantitative Estimation in Plant Biochemistry and Biotechnology

Methods of Application: A simple, rapid reversed phase high performance liquid chromatographic (RP-HPLC) method was developed and validated for evaluation of wedelolactone . The method was validated as per ICH Q2 (R1) guidelines for various analytical method validation parameters such as linearity, accuracy, specificity, precision, and sensitivity .

Results or Outcomes: The precision of the method was confirmed by a relative standard deviation < 2.0% (n = 6), and wedelolactone recovery was observed between 99.5 and 103.6% . The LOD was found to be 0.084 µg/mL and the LOQ was 0.25 µg/mL, and the response was linear from 2.5 to 140 µg/mL with excellent correlation coefficient (R 2) of 0.9997 .

Synthesis of Wedelolactone and its Analogs

Summary of the Application: Wedelolactone, a natural coumestan, has been reported to have many bioactive properties . A novel and efficient enzyme obtained from sweet potato juice was used for condensation of 4-hydroxycoumarins with catechols to produce wedelolactone and its structurally diverse analogs .

Methods of Application: The synthesis of wedelolactone and its analogs was achieved through the condensation of 4-hydroxycoumarins with catechols using an enzyme obtained from sweet potato juice .

Results or Outcomes: The enzymatic approach produced wedelolactone and its structurally diverse analogs in moderate to good yields under mild reaction conditions .

Treatment of Osteoporosis, Pulmonary Embolism, and Ulcerative Colitis

Summary of the Application: Wedelolactone has been found to be useful in the treatment of osteoporosis, pulmonary embolism, and ulcerative colitis .

Treatment of Major Human Chronic Diseases

Summary of the Application: Wedelolactone has therapeutic applications in reference to biological and functional activities against major human chronic diseases, including cardiovascular, cancer, diabetes mellitus, liver disease, Alzheimer’s disease, and androgenetic alopecia .

Pharmacokinetic Study

Summary of the Application: A selective ultra-performance liquid chromatography (UPLC) method was developed to confirm the pharmacokinetic parameters of wedelolactone in rat plasma .

Methods of Application: The chromatographic separation was carried out on a Kromasil C 18 UPLC column (250 × 4.6 mm; 5.0 μm) by gradient mobile phase of methanol-water containing 0.5% acetic acid (v/v) .

Results or Outcomes: Following the oral administration of 5.00 mg/kg wedelolactone, the wedelolactone was rapidly absorbed . Pharmacokinetic parameters were used to quantitatively describe the dynamic changes of wedelolactone in vivo, providing a theoretical basis for pharmacological research on drugs and preclinical medication .

Antioxidant Activity

Summary of the Application: Wedelolactone has been found to have antioxidant activity . It can scavenge various radicals, including ·OH, ·O2-, 2,2’-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) and 1,1-diphenyl-2-picrylhydrazyl (DPPH·) radicals, as well as reducing Cu2+ and chelating Fe2+ .

Wedelolactone is a naturally occurring compound classified as a coumestan, primarily isolated from plants such as Eclipta alba and Wedelia chinensis. Its chemical formula is C₁₆H₁₀O₇, featuring hydroxy substituents at positions 1, 8, and 9, along with a methoxy substituent at position 4 . This polyphenolic compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

Wedelolactone's mechanism of action is a subject of ongoing research. Studies suggest it interacts with various cellular processes:

  • NF-κB Inhibition: Wedelolactone might suppress inflammation by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses [].
  • Interferon-γ Signaling: It may enhance the activity of interferon-γ, a cytokine involved in immune function.
  • Cancer Cell Death: Studies suggest wedelolactone can induce apoptosis (programmed cell death) in cancer cells [].
  • Limited Data: More research is needed to determine its safety profile for human consumption.

The chemical structure of wedelolactone allows it to participate in various reactions. Notably, it can undergo:

  • Oxidation reactions: Leading to the formation of reactive oxygen species.
  • Condensation reactions: Such as those catalyzed by catecholase enzymes, which facilitate the synthesis of wedelolactone from 4-hydroxycoumarins and catechols .
  • Hydrolysis: In biological systems, wedelolactone can be metabolized through hydrolysis, leading to the opening of its lactone ring .

Wedelolactone exhibits a wide range of biological activities:

  • Anticancer properties: It has been shown to induce apoptosis in prostate cancer cells via caspase-dependent pathways, specifically inhibiting protein kinase C epsilon without affecting Akt activity .
  • Anti-inflammatory effects: The compound acts as a selective inhibitor of 5-lipoxygenase, which is involved in inflammatory responses .
  • Antioxidant activity: It demonstrates significant radical-scavenging capabilities, contributing to its protective effects against oxidative stress .

Various methods have been developed for the synthesis of wedelolactone:

  • Biocatalysis: Utilizing enzymes from sweet potato juice for the condensation of 4-hydroxycoumarins with catechols under mild conditions .
  • Total synthesis: Traditional synthetic approaches have included palladium-catalyzed reactions, such as Sonogashira coupling and carbonylative coupling techniques .
  • Natural extraction: Isolation from plant sources remains a common method for obtaining wedelolactone.

Wedelolactone's pharmacological properties make it suitable for various applications:

  • Cancer therapy: Investigated for its potential use in treating prostate cancer and possibly other malignancies.
  • Anti-inflammatory drugs: Its ability to inhibit 5-lipoxygenase positions it as a candidate for developing new anti-inflammatory medications.
  • Nutraceuticals: Due to its antioxidant properties, wedelolactone is explored in dietary supplements aimed at promoting health and preventing diseases.

Research into the interactions of wedelolactone with biological systems has revealed several important findings:

  • It interacts with signaling pathways involved in apoptosis and inflammation, particularly through modulation of protein kinase C and 5-lipoxygenase activities .
  • Pharmacokinetic studies indicate that wedelolactone undergoes significant metabolism in vivo, suggesting that its bioavailability may be influenced by metabolic processes such as hydrolysis and methylation .

Several compounds share structural or functional similarities with wedelolactone. Here are some notable examples:

Compound NameStructure TypeKey ActivitiesUnique Features
CoumestrolCoumestanAntioxidant, anti-inflammatoryFound in alfalfa; estrogenic effects
GenisteinIsoflavonoidAnticancer, antioxidantKnown for its role in breast cancer
DaidzeinIsoflavonoidAntioxidant, anti-inflammatoryMetabolite of genistein
CurcuminDiarylheptanoidAntioxidant, anti-inflammatoryDerived from turmeric; broad spectrum of activity

Uniqueness of Wedelolactone

Wedelolactone is distinct due to its specific mechanism of action in apoptosis induction and its selective inhibition of 5-lipoxygenase. Unlike many similar compounds that may exhibit broader or less targeted effects, wedelolactone's focused activity profile makes it a promising candidate for further therapeutic exploration.

Wedelolactone is a naturally occurring organic compound with the molecular formula C₁₆H₁₀O₇ [1] [2] [3]. This compound belongs to the class of organic compounds known as coumestans, which are polycyclic aromatic compounds containing a coumestan moiety [4]. The coumestan core structure consists of a benzoxole fused to a chromen-2-one to form 1-benzoxolo[3,2-c]chromen-6-one [4].

The systematic International Union of Pure and Applied Chemistry name for wedelolactone is 1,8,9-trihydroxy-3-methoxy-6H-benzofuro[3,2-c] [1]benzopyran-6-one [5] [6]. Alternative systematic names include 3,13,14-trihydroxy-5-methoxy-8,17-dioxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one [4].

The molecular structure features multiple functional groups including three hydroxyl groups positioned at carbons 1, 8, and 9, and one methoxy group at position 3 [7]. The compound exhibits a complex polycyclic aromatic framework with multiple fused ring systems contributing to its unique chemical properties and biological activity [8].

PropertyValue
Molecular FormulaC₁₆H₁₀O₇
Systematic Name1,8,9-trihydroxy-3-methoxy-6H-benzofuro[3,2-c] [1]benzopyran-6-one
SMILES NotationCOc1cc(O)c2c(c1)oc(=O)c1c3cc(O)c(O)cc3oc21 [7]
InChI KeyXQDCKJKKMFWXGB-UHFFFAOYSA-N [7]

Physicochemical Characteristics

Melting Point (327-330°C) and Thermal Properties

Wedelolactone exhibits a well-defined melting point range of 327-330°C [9] [10], which is characteristic of its crystalline solid state. Some sources report slight variations in melting point, with values of 315°C [6] and 299°C [11] also documented in the literature, which may be attributed to differences in purity, crystalline form, or measurement conditions.

The compound demonstrates significant thermal stability, with decomposition temperatures reported to occur above 180°C [12]. The high melting point is indicative of strong intermolecular forces within the crystal lattice, likely due to extensive hydrogen bonding networks formed by the multiple hydroxyl groups and π-π stacking interactions between the aromatic ring systems.

Thermal analysis studies have shown that wedelolactone undergoes endothermic melting with associated enthalpy changes typical of crystalline organic compounds [13]. The thermal properties make the compound suitable for various analytical and research applications requiring elevated temperatures.

Solubility Profile in Various Solvents

Wedelolactone demonstrates variable solubility characteristics across different solvent systems, which significantly affects its bioavailability and analytical applications [8] [14].

Solvent SystemSolubilityReference
Ethanol~20 mg/mL [14]Cayman Chemical
Dimethyl sulfoxide (DMSO)~30 mg/mL [14], 63 mg/mL [15], 14 mg/mL [16]Multiple sources
Dimethyl formamide (DMF)~30 mg/mL [14]Cayman Chemical
WaterInsoluble [15], sparingly soluble [14]Multiple sources
Aqueous buffers~0.5 mg/mL (1:1 DMSO:PBS, pH 7.2) [14]Cayman Chemical
MethanolSoluble [10]ChemBK Database
Petroleum etherInsoluble [10]ChemBK Database
DichloromethaneInsoluble [10]ChemBK Database
ChloroformInsoluble [10]ChemBK Database

The solubility data reveals that wedelolactone is preferentially soluble in polar aprotic solvents such as DMSO and DMF, while showing limited solubility in aqueous systems. This solubility profile is consistent with the compound's amphiphilic nature, containing both hydrophobic aromatic regions and hydrophilic hydroxyl groups.

Thermodynamic studies of wedelolactone dissolution in ethanol-water binary systems have shown that the dissolution process is endothermic and non-spontaneous, with positive values for both standard molar Gibbs energy change and standard enthalpy molar change of solution [17] [18].

Acid-Base Properties and pKa Values

Wedelolactone exhibits weak acidic properties due to the presence of three phenolic hydroxyl groups in its molecular structure. The predicted pKa value is reported as 6.90 ± 0.20 [9] [10], indicating that the compound can act as a weak acid under physiological conditions.

The acid-base behavior of wedelolactone is primarily governed by the phenolic hydroxyl groups, which can undergo deprotonation to form phenoxide anions. The relatively low pKa value compared to simple phenols suggests that the electron-withdrawing effects of the fused aromatic ring system and the carbonyl group enhance the acidity of the hydroxyl groups.

Spectroscopic Properties

UV-Visible Spectroscopic Profile

Wedelolactone exhibits characteristic absorption maxima in the ultraviolet-visible region. The compound shows maximum absorption wavelengths (λmax) at 253 nm and 351 nm [14] [19]. Additional UV spectroscopic studies have reported absorption maxima at 366 nm [11] and 350 nm in methanol [6].

The UV-visible absorption profile is consistent with the extended conjugated π-electron system present in the coumestan structure. The multiple absorption bands arise from π→π* electronic transitions within the aromatic ring systems and n→π* transitions associated with the carbonyl and ether oxygen atoms.

Under ultraviolet light, wedelolactone exhibits strong bright blue fluorescence [16] [20]. Spectrofluorometric analysis has revealed excitation and emission wavelengths of 384 nm and 458 nm, respectively [20]. The fluorescence properties make the compound suitable for sensitive analytical detection methods.

NMR Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information about wedelolactone. The compound has been extensively characterized using both ¹H NMR and ¹³C NMR techniques [21] [22].

Interestingly, wedelolactone exhibits different ¹H NMR chemical shifts when dissolved in different deuterated solvents such as DMSO-d₆, acetone-d₆, and CDCl₃ [22]. This solvent-dependent behavior suggests varying degrees of intermolecular interactions and hydrogen bonding in different solvent environments.

The ¹H NMR spectrum typically shows characteristic signals for:

  • Aromatic protons in the benzene ring regions
  • Methoxy group protons around 3-4 ppm
  • Phenolic hydroxyl protons, which may be exchangeable with D₂O

The ¹³C NMR spectrum provides information about the carbon framework, including signals for:

  • Aromatic carbons in various chemical environments
  • Carbonyl carbon of the lactone ring
  • Methoxy carbon
  • Quaternary carbons in the fused ring system

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of wedelolactone provides valuable information about its molecular structure and fragmentation behavior. The molecular ion peak appears at m/z 314, corresponding to the molecular weight of C₁₆H₁₀O₇ [1] [3].

Common fragmentation patterns observed in wedelolactone mass spectra include:

  • Loss of methyl radicals resulting in fragments at [M-15]⁺
  • Loss of carbonyl groups leading to [M-28]⁺ fragments
  • Sequential losses of hydroxyl groups and water molecules
  • Ring-opening fragmentations characteristic of coumestan structures

The fragmentation patterns are consistent with the structural features of the compound and provide confirmation of the proposed molecular structure. Electrospray ionization and atmospheric pressure chemical ionization techniques have been successfully employed for the mass spectrometric analysis of wedelolactone.

Eclipta prostrata (Linnaeus) Linnaeus

Eclipta prostrata represents the most extensively studied and well-documented source of wedelolactone within the Asteraceae family [1] [2]. This species belongs to the subtribe Ecliptinae within the tribe Heliantheae and is characterized as a prostrate or erect annual herb that can reach up to three feet in height [3]. The plant exhibits distinctive morphological features including reddish to purple stems covered with short, stiff hairs that root at the lower nodes, and simple, opposite leaves that are dull green, ovate to lanceolate in shape, measuring 2-10 centimeters in length and 1-3 centimeters in width [3].
The inflorescence consists of small, white ray-and-disc flowers approximately one centimeter in diameter, formed on stalks in the leaf axis and occurring as singles or pairs [3]. Each flower head produces multiple achenes that mature from light brown to black coloration [3]. One notable characteristic of this species is its prolific seed production capacity, with individual plants capable of producing over 17,000 seeds in a single growing season [3].

Eclipta prostrata demonstrates remarkable global distribution, being native to Asia but widely naturalized around the world [3]. In the United States, the species is most extensively distributed in the southeastern, southwestern, midwestern, and east coast regions [3]. The plant thrives in moist, disturbed areas from spring to fall and is commonly found in full-sun locations [3].

Quantitative analyses have revealed significant concentrations of wedelolactone throughout various plant tissues. High-Performance Liquid Chromatography analyses of Brazilian specimens showed that leaves contain the highest wedelolactone concentration at 1.152 percent weight per weight of dry leaf material [4]. Stems demonstrated lower wedelolactone content but higher concentrations of demethylwedelolactone at 0.395 percent weight per weight of dry stem [4]. Whole plant extracts yielded 0.271 percent weight per weight wedelolactone content [4].

Advanced analytical techniques including High-Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry have confirmed that the metabolic pathways operative for coumestan biosynthesis, including wedelolactone and demethylwedelolactone, are derived from both acetate and shikimate pathways [5]. Tissue-specific metabolite profiling revealed that demethylwedelolactone accumulates highly in root tissues, while wedelolactone accumulation is elevated in aerial plant parts [2].

Wedelia calendulacea

Wedelia calendulacea represents another significant botanical source of wedelolactone within the Asteraceae family [6] [7]. This species has a long-established history of utilization in the Indian Ayurvedic System of Medicine for treating, preventing, and curing diverse human diseases including diabetes, obesity, and other metabolic disorders [6]. The plant contains a wide range of chemical constituents including triterpenoid saponins, kauren diterpenes, and coumestans [6].

Spectroscopic isolation techniques have successfully identified and characterized wedelolactone from Wedelia calendulacea extracts [6]. The compound was first obtained from Wedelia calendulacea extract in 1956 and later isolated from other botanical sources [8]. Structure elucidation has been accomplished through various spectroscopic techniques including nuclear magnetic resonance spectroscopy and mass spectrometry [6].

The isolation of wedelolactone from Wedelia calendulacea has been documented through comprehensive experimental validation studies [6]. Molecular docking analyses have demonstrated that wedelolactone isolated from this species shows significant binding affinity to various protein targets, with docking scores of -6.17, -9.43, and -7.66 against specific enzymatic targets [6] [7].

Wedelia chinensis

Wedelia chinensis represents a medicinally important plant species abundant in wedelolactone, exhibiting robust antihepatotoxic and antitumor properties [9]. This species belongs to the Asteraceae family and has been traditionally utilized for various therapeutic applications [9] [10]. The plant contains multiple phytochemical constituents including isoflavonoids, wedelolactone, norwedelolactone, and various other bioactive compounds [10].

Quantitative analyses using High-Performance Thin-Layer Chromatography have revealed substantial wedelolactone concentrations in Wedelia chinensis tissues [9]. Under standard in vivo conditions, the species contains 89.95 micrograms per gram dry weight of wedelolactone [9]. However, in vitro cultivation techniques utilizing copper sulfate treatment have demonstrated remarkable enhancement in wedelolactone production, achieving peak concentrations of 193.90 micrograms per gram dry weight at 75 micromolar copper sulfate treatment [9]. This represents a 116 percent increase over in vivo levels [9].

Advanced extraction protocols have been established using toluene:ethyl acetate:formic acid (5:4:1) solvent systems for High-Performance Thin-Layer Chromatography analysis [9]. These methodologies have enabled precise wedelolactone quantification and comprehensive phytochemical characterization of Wedelia chinensis [9].

Gas Chromatography-Mass Spectrometry analyses have identified 25 distinct phytochemical compounds in Wedelia chinensis leaf extracts [10]. Major chemical components include various organic acids, alcohols, and phenolic compounds, with wedelolactone representing a significant bioactive constituent [10]. The presence of nor-wedelolactone and other related compounds has also been confirmed through analytical characterization [10].

Comparative phytochemical studies have demonstrated that Wedelia chinensis possesses superior antioxidant potential compared to related species [11] [12]. High-Performance Thin-Layer Chromatography fingerprinting profiles have confirmed the presence of wedelolactone as a marker compound, distinguishing this species from others that may lack this important phytochemical [11] [12].

Sphagneticola trilobata

Sphagneticola trilobata, formerly classified as Wedelia trilobata, represents an important botanical source within the Asteraceae family that contains wedelolactone [13] [14]. This species is characterized as a creeping, mat-forming perennial herb reaching up to 70 centimeters in height, with stems extending up to two meters or more in length [15]. The plant exhibits rounded stems that root at nodes, with ascending flowering portions that are coarsely strigose to spreading hirsute [15].

The leaves of Sphagneticola trilobata are distinctively fleshy, dark green and glossy above, paler below with simple white hairs, and typically measure 3-11 centimeters in length and 2-8 centimeters in width [15]. The leaves are irregularly toothed and usually exhibit a characteristic trilobed pattern, which provides the basis for the species epithet [15]. Flower heads are solitary in leaf axils, supported by peduncles 3-14 centimeters long, with 4-14 bright yellow ray florets [15].

The species demonstrates extensive global distribution, being native to tropical America from Mexico to Argentina [15] [16]. It has become naturalized in numerous tropical and subtropical regions worldwide, including extensive areas of Africa, Asia, North and South America, the Caribbean, Europe, and Oceania [16]. In the Pacific region, it has been recorded from Australia, American Samoa, Cook Islands, Federated States of Micronesia, Fiji, French Polynesia, Guam, Kiribati, Marshall Islands, Nauru, New Caledonia, Niue, Northern Mariana Islands, Palau, Papua New Guinea, Samoa, Tokelau, Tonga, and Vanuatu [16].

Phytochemical analyses using High-Performance Thin-Layer Chromatography have confirmed the presence of wedelolactone in Sphagneticola trilobata ethanolic extracts [13]. The standard wedelolactone demonstrated a retention factor value of 0.56, and this constituent was confirmed to be present in the tested ethanolic extract with matching retention factor values [13]. Quantitative estimation revealed wedelolactone content of 0.084 percent weight per weight in the ethanolic extract [13].

The species exhibits remarkable invasive characteristics, forming extensive dense ground cover that crowds out other plant species [16]. It thrives in low-lying coastal areas, often on beaches, and demonstrates remarkable adaptability to both wet and dry environmental conditions [16]. The plant has been extensively cultivated as an ornamental groundcover and readily escapes from gardens to form dense infestations [16].

Phytochemical Distribution and Concentration

Wedelolactone distribution within plant tissues exhibits remarkable variation depending on the botanical source, extraction methodology, and analytical techniques employed [4] [17]. Comprehensive High-Performance Liquid Chromatography analyses have revealed that phytochemical concentrations vary significantly between different plant parts and extraction approaches [4] [18].

Plant SourceTissue/Extract TypeWedelolactone ConcentrationExtraction MethodAnalysis Method
Eclipta prostrataLeaves1.152% w/wSoxhlet extractionHPLC
Eclipta prostrataStems0.271% w/wSoxhlet extractionHPLC
Eclipta prostrataWhole plant0.271% w/wSoxhlet extractionHPLC
Eclipta albaEthyl acetate extract8.24% w/wFractionationHPLC
Eclipta alban-Butanol extract11.81% w/wFractionationHPLC
Eclipta albaMethanolic extract6.62% w/wFractionationHPLC
Wedelia chinensisIn vivo89.95 μg/g dwStandard extractionHPTLC
Wedelia chinensisIn vitro (CuSO₄)193.90 μg/g dwCell cultureHPTLC
Sphagneticola trilobataEthanolic extract0.084% w/wEthanol extractionHPTLC

Extraction methodology significantly influences wedelolactone yields, with polar solvents demonstrating superior extraction efficiency due to the polar nature of the compound [17]. Liquid-liquid fractionation using solvents of varying polarity has shown that as solvent polarity increases, extracts become progressively purified and additional peak interference decreases [17]. The n-butanol extract demonstrated the highest wedelolactone concentration at 11.81 percent weight per weight, followed by ethyl acetate extract at 8.24 percent weight per weight [17].

High-Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry feeding experiments using sodium [2-¹³C]acetate and [3-¹³C]dl-phenylalanine have confirmed that wedelolactone biosynthesis involves both acetate and shikimate metabolic pathways [5]. Detailed tissue-specific metabolite and transcript profiling has revealed that demethylwedelolactone accumulates highly in root tissues, while wedelolactone accumulation is elevated in aerial plant parts [2].

Environmental factors significantly influence wedelolactone accumulation in plant tissues [19]. Kinetin treatment, temperature changes, and photoperiod alterations in shoot cultures have been observed to increase wedelolactone content significantly [19]. Incorporation of phenylalanine in growth medium also increases wedelolactone content in a dose-dependent manner [19]. Heavy metal stress, particularly copper sulfate treatment, has demonstrated remarkable enhancement of wedelolactone production in tissue culture systems [9].

Regional variation in wedelolactone content has been documented across different geographical locations [20]. Quantitative High-Performance Liquid Chromatography analyses showed that the highest wedelolactone concentration was found in Eclipta alba material collected from the Alibaug region at 0.0974 milligrams per gram [20]. This variation suggests that environmental factors, soil conditions, and climatic variables significantly influence phytochemical accumulation.

Analytical methodology selection critically impacts accurate wedelolactone quantification [21] [22]. High-Performance Thin-Layer Chromatography methods using toluene:ethyl acetate:formic acid (5:5:0.1 volume per volume per volume) as mobile phase with densitometric analysis at 351 nanometers have been extensively validated [21]. The retention factor value for wedelolactone using this system is 0.39 ± 0.03 [22].

Supercritical fluid extraction techniques have been compared with conventional Soxhlet extraction methods for wedelolactone isolation [19] [21]. Results demonstrated improved extraction efficiency and reduced extraction time with supercritical fluid extraction, although conventional polar solvent extraction remains more widely utilized due to the polar nature of wedelolactone [19].

Chemotaxonomic Significance

Wedelolactone demonstrates profound chemotaxonomic significance within the Asteraceae family, serving as a characteristic metabolite that provides important insights into evolutionary relationships and taxonomic classification [23] [24] [25]. The compound represents a distinctive coumestan that appears to be largely restricted to specific genera within the family, particularly Eclipta and Wedelia, making it a valuable chemotaxonomic marker [23] [26].

Coumestans, including wedelolactone, belong to a specialized class of plant-derived polycyclic aromatic secondary metabolites characterized by a coumestan moiety consisting of a benzoxole fused to a chromen-2-one structure [24] [25]. These compounds are distinguished from other flavonoid classes by their unique structural features and biosynthetic pathways [24]. Within the Asteraceae family, wedelolactone appears to be a diagnostic character that can assist in taxonomic identification and classification of specific genera [23].

Phylogenetic analyses based on chloroplast DNA restriction site data have revealed that Eclipta is basal to the wedelioid group, which contains most genera with variously winged achenes and persistent or caducous bristle pappus [27]. This wedelioid group demonstrates greatest diversity in Neotropical regions but includes several Australian native species and genera, including taxa of Eclipta, Wollastonia, Pentalepis, and Wedelia sensu lato [27]. The presence of wedelolactone in these related genera suggests common evolutionary origins and shared biosynthetic capabilities [27].

Comparative phytochemical studies have demonstrated that wedelolactone presence can serve as a reliable taxonomic marker for distinguishing between closely related species [11] [12]. High-Performance Thin-Layer Chromatography fingerprinting analyses have revealed that while Wedelia chinensis and Eclipta prostrata both contain wedelolactone as a marker compound, Wedelia trilobata lacks this important phytochemical [11] [12]. This finding provides crucial chemotaxonomic evidence for species differentiation and suggests that the presence or absence of wedelolactone may correlate with evolutionary divergence within these genera [11] [12].

The biosynthetic complexity of wedelolactone, involving both acetate and shikimate pathways, indicates sophisticated enzymatic machinery that may represent derived characteristics within specific Asteraceae lineages [5]. The compound's structural similarity to other coumestans found primarily in the Leguminosae family suggests possible convergent evolution or ancient shared biosynthetic capabilities [24]. However, the specific accumulation patterns and concentrations observed in Asteraceae genera indicate specialized adaptations unique to this taxonomic group [23].

Chemical profiling studies utilizing artificial neural networks and multivariate analyses have demonstrated that wedelolactone and related coumestan compounds can provide valuable data for phylogenetic reconstruction within the Asteraceae [28] [29]. These approaches complement traditional morphological and molecular systematic studies by providing independent lines of evidence for evolutionary relationships [28].

The chemotaxonomic significance of wedelolactone extends beyond simple taxonomic identification to include insights into adaptive evolution and ecological specialization [23]. The compound's documented biological activities, including antihepatotoxic, anti-inflammatory, and antimicrobial properties, suggest that wedelolactone production may confer selective advantages in specific ecological contexts [1] [23]. This functional significance supports the hypothesis that chemotaxonomic characters like wedelolactone represent adaptive traits that have been maintained through evolutionary time [23].

Geographic variation in wedelolactone concentrations across different populations and subspecies provides additional chemotaxonomic information that can be utilized for infraspecific classification and population genetic studies [20]. The documented variation in wedelolactone content between different geographical regions suggests that environmental pressures may influence the expression of this chemotaxonomic character [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

314.04265265 g/mol

Monoisotopic Mass

314.04265265 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0K6L725GNS

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

524-12-9

Wikipedia

Wedelolactone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Coumestan flavonoids [PK1209]

Dates

Last modified: 08-15-2023
1: Sollepura Boregowda R, Murali N, C Udayashankar A, R Niranjana S, S Lund O, S Prakash H. Antifungal Activity of Eclipta alba Metabolites against Sorghum Pathogens. Plants (Basel). 2019 Mar 22;8(3). pii: E72. doi: 10.3390/plants8030072. PubMed PMID: 30909408.
2: Yang JY, Tao LJ, Liu B, You XY, Zhang CF, Xie HF, Li RS. Wedelolactone Attenuates Pulmonary Fibrosis Partly Through Activating AMPK and Regulating Raf-MAPKs Signaling Pathway. Front Pharmacol. 2019 Mar 5;10:151. doi: 10.3389/fphar.2019.00151. eCollection 2019. PubMed PMID: 30890932; PubMed Central PMCID: PMC6411994.
3: Chen Q, Wu X, Gao X, Song H, Zhu X. Development and Validation of an Ultra-Performance Liquid Chromatography Method for the Determination of Wedelolactone in Rat Plasma and its Application in a Pharmacokinetic Study. Molecules. 2019 Feb 20;24(4). pii: E762. doi: 10.3390/molecules24040762. PubMed PMID: 30791539; PubMed Central PMCID: PMC6413069.
4: Li M, Si D, Fu Z, Sang M, Zhang Z, Liu E, Yang W, Gao X, Han L. Enhanced identification of the in vivo metabolites of Ecliptae Herba in rat plasma by integrating untargeted data-dependent MS(2) and predictive multiple reaction monitoring-information dependent acquisition-enhanced product ion scan. J Chromatogr B Analyt Technol Biomed Life Sci. 2019 Mar 1;1109:99-111. doi: 10.1016/j.jchromb.2019.02.001. Epub 2019 Feb 2. PubMed PMID: 30743142.
5: Delgadillo-Silva LF, Tsakmaki A, Akhtar N, Franklin ZJ, Konantz J, Bewick GA, Ninov N. Modelling pancreatic β-cell inflammation in zebrafish identifies the natural product wedelolactone for human islet protection. Dis Model Mech. 2019 Jan 23;12(1). pii: dmm036004. doi: 10.1242/dmm.036004. PubMed PMID: 30679186; PubMed Central PMCID: PMC6361155.
6: Zhao H, Cheng S, Zhang L, Dong H, Zhang Y, Wang X. Ultra-high-pressure-assisted extraction of wedelolactone and isodemethylwedelolactone from Ecliptae Herba and purification by high-speed counter-current chromatography. Biomed Chromatogr. 2019 Jan 21:e4497. doi: 10.1002/bmc.4497. [Epub ahead of print] PubMed PMID: 30666687.
7: Das S, Mukherjee P, Chatterjee R, Jamal Z, Chatterji U. Enhancing Chemosensitivity of Breast Cancer Stem Cells by Downregulating SOX2 and ABCG2 Using Wedelolactone-encapsulated Nanoparticles. Mol Cancer Ther. 2019 Mar;18(3):680-692. doi: 10.1158/1535-7163.MCT-18-0409. Epub 2018 Dec 26. PubMed PMID: 30587555.
8: Miao NJ, Xie HY, Xu D, Yin JY, Wang YZ, Wang B, Yin F, Zhou ZL, Cheng Q, Chen PP, Zhou L, Xue H, Zhang W, Wang XX, Liu J, Lu LM. Caspase-11 promotes renal fibrosis by stimulating IL-1β maturation via activating caspase-1. Acta Pharmacol Sin. 2018 Oct 31. doi: 10.1038/s41401-018-0177-5. [Epub ahead of print] PubMed PMID: 30382182.
9: Li W, Pang X, Han LF, Zhou Y, Cui YM. [Chemcial constituents of Eclipta prostrata]. Zhongguo Zhong Yao Za Zhi. 2018 Sep;43(17):3498-3505. doi: 10.19540/j.cnki.cjcmm.20180625.001. Chinese. PubMed PMID: 30347918.
10: Zhang X, Luo L, Li L, He Y, Cao W, Liu H, Niu K, Gao D. Trimodal synergistic antitumor drug delivery system based on graphene oxide. Nanomedicine. 2019 Jan;15(1):142-152. doi: 10.1016/j.nano.2018.09.008. Epub 2018 Oct 6. PubMed PMID: 30300749.
11: Lin TJ, Yin SY, Hsiao PW, Yang NS, Wang IJ. Transcriptomic analysis reveals a controlling mechanism for NLRP3 and IL-17A in dextran sulfate sodium (DSS)-induced colitis. Sci Rep. 2018 Oct 8;8(1):14927. doi: 10.1038/s41598-018-33204-5. PubMed PMID: 30297787; PubMed Central PMCID: PMC6175949.
12: Dong P, Zhu D, Deng X, Zhang Y, Ma J, Sun X, Liu Y. Effect of hydroxyapatite nanoparticles and wedelolactone on osteoblastogenesis from bone marrow mesenchymal stem cells. J Biomed Mater Res A. 2019 Jan;107(1):145-153. doi: 10.1002/jbm.a.36541. Epub 2018 Oct 5. PubMed PMID: 30289597.
13: Peng YG, Zhang L. Wedelolactone suppresses cell proliferation and migration through AKT and AMPK signaling in melanoma. J Dermatolog Treat. 2018 Nov 28:1-7. doi: 10.1080/09546634.2018.1527996. [Epub ahead of print] PubMed PMID: 30252545.
14: Kučírková T, Stiborek M, Dúcka M, Navrátilová J, Bogdanović Pristov J, Popović-Bijelić A, Vojvodić S, Preisler J, Kanický V, Šmarda J, Spasojević I, Beneš P. Anti-cancer effects of wedelolactone: interactions with copper and subcellular localization. Metallomics. 2018 Oct 17;10(10):1524-1531. doi: 10.1039/c8mt00191j. Epub 2018 Sep 21. PubMed PMID: 30238942.
15: Jiang J, Yin J, Liu X, Wang H, Lu G. Erzhi Formula Extracts Reverse Renal Injury in Diabetic Nephropathy Rats by Protecting the Renal Podocytes. Evid Based Complement Alternat Med. 2018 Aug 23;2018:1741924. doi: 10.1155/2018/1741924. eCollection 2018. PubMed PMID: 30210570; PubMed Central PMCID: PMC6126112.
16: Wang C, Song Y, Gu Z, Lian M, Huang D, Lu X, Feng X, Lu Q. Wedelolactone Enhances Odontoblast Differentiation by Promoting Wnt/β-Catenin Signaling Pathway and Suppressing NF-κB Signaling Pathway. Cell Reprogram. 2018 Aug;20(4):236-244. doi: 10.1089/cell.2018.0004. PubMed PMID: 30089027.
17: Maya S, Prakash T, Goli D. Evaluation of neuroprotective effects of wedelolactone and gallic acid on aluminium-induced neurodegeneration: Relevance to sporadic amyotrophic lateral sclerosis. Eur J Pharmacol. 2018 Sep 15;835:41-51. doi: 10.1016/j.ejphar.2018.07.058. Epub 2018 Jul 31. PubMed PMID: 30075221.
18: S M, T P, Goli D. Effect of wedelolactone and gallic acid on quinolinic acid-induced neurotoxicity and impaired motor function: significance to sporadic amyotrophic lateral sclerosis. Neurotoxicology. 2018 Sep;68:1-12. doi: 10.1016/j.neuro.2018.06.015. Epub 2018 Jul 4. PubMed PMID: 29981346.
19: Cuong TT, Diem GH, Doan TT, Huy NQ, Phuong N, Hung HT. Wedelolactone from Vietnamese Eclipta prostrata (L) L. Protected Zymosan-induced shock in Mice. Iran J Pharm Res. 2018 Spring;17(2):653-660. PubMed PMID: 29881422; PubMed Central PMCID: PMC5985182.
20: Luo Q, Ding J, Zhu L, Chen F, Xu L. Hepatoprotective Effect of Wedelolactone against Concanavalin A-Induced Liver Injury in Mice. Am J Chin Med. 2018;46(4):819-833. doi: 10.1142/S0192415X1850043X. Epub 2018 May 8. PubMed PMID: 29737211.

Explore Compound Types